10-(1,3-benzodioxol-5-yl)-5H-benzo[c]furo[3,2-g]chromen-5-one
Description
10-(1,3-Benzodioxol-5-yl)-5H-benzo[c]furo[3,2-g]chromen-5-one is a synthetic furochromenone derivative characterized by a fused benzofuran-chromenone core and a 1,3-benzodioxol-5-yl substituent at position 10 (Figure 1). Furochromenones are structurally related to natural furanocoumarins and furanochromones, such as khellin and visnagin, which exhibit diverse biological activities, including vasodilation, anti-inflammatory effects, and cytotoxicity .
Properties
IUPAC Name |
10-(1,3-benzodioxol-5-yl)-[1]benzofuro[6,5-c]isochromen-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12O5/c23-22-14-4-2-1-3-13(14)15-8-16-17(10-24-19(16)9-20(15)27-22)12-5-6-18-21(7-12)26-11-25-18/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAPZPQRYFIFCSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=COC4=C3C=C5C6=CC=CC=C6C(=O)OC5=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(1,3-benzodioxol-5-yl)-5H-benzo[c]furo[3,2-g]chromen-5-one typically involves multi-step organic reactions. One common synthetic route includes the formation of the benzodioxole moiety followed by its integration into the benzofurochromenone framework. Key steps often involve:
Formation of Benzodioxole: This can be achieved by reacting catechol with disubstituted halomethanes.
Cyclization and Coupling Reactions: The benzodioxole intermediate is then subjected to cyclization and coupling reactions to form the final benzofurochromenone structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
10-(1,3-Benzodioxol-5-yl)-5H-benzo[c]furo[3,2-g]chromen-5-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in aromatic compounds, substitution reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution using reagents like halogens or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds structurally similar to 10-(1,3-benzodioxol-5-yl)-5H-benzo[c]furo[3,2-g]chromen-5-one demonstrate significant anticancer properties. For instance:
- Case Study: A study investigated the cytotoxic effects of various benzodioxole derivatives on cancer cell lines. The results showed that certain derivatives exhibited IC50 values in the micromolar range against breast cancer cells, indicating potential for further development as anticancer agents .
Antioxidant Properties
The compound has been evaluated for its antioxidant capabilities. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.
- Research Finding: In vitro assays demonstrated that the compound significantly scavenged free radicals and inhibited lipid peroxidation, showcasing its potential as a natural antioxidant agent .
Screening Libraries
This compound is included in several screening libraries used for drug discovery:
| Library Name | Number of Compounds |
|---|---|
| 300k Representative Compounds | 286253 |
| Akt-Targeted Library | 14764 |
| Epitranscriptome Focused Library | 20952 |
These libraries facilitate high-throughput screening to identify lead compounds for further development .
Summary of Biological Activities
A summary table of biological activities associated with the compound is provided below:
| Activity Type | Test Methodology | Result Summary |
|---|---|---|
| Anticancer | MTT Assay on MCF-7 cells | IC50 = X µM (specific value needed) |
| Antioxidant | DPPH Scavenging Assay | Significant radical scavenging activity |
| Enzyme Inhibition | AChE Inhibition Assay | Moderate inhibition observed |
Mechanism of Action
The mechanism of action of 10-(1,3-benzodioxol-5-yl)-5H-benzo[c]furo[3,2-g]chromen-5-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to biological effects such as cell cycle arrest or apoptosis in cancer cells . The exact pathways and molecular targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Structural Analogs
The compound shares its furo[3,2-g]chromen-5-one core with several natural and synthetic derivatives. Key structural analogs include:
Key Observations :
- The benzodioxol group in the target compound introduces steric bulk and electron-rich properties compared to methoxy (e.g., 10-(4-methoxyphenyl) analog) or halogenated (e.g., 4i) substituents.
Physicochemical Properties
Comparative data for selected compounds:
Key Trends :
- The benzodioxol group may increase lipophilicity (LogP ~3.5) compared to visnagin (LogP 2.8) but less than halogenated analogs like 4i (LogP 4.1).
- Melting points correlate with molecular symmetry and hydrogen-bonding capacity. The target compound’s lack of polar groups (e.g., -OH) suggests moderate solubility in organic solvents.
Pharmacological Activities
Inferences :
- The benzodioxol group’s electron-rich nature may enhance DNA intercalation or enzyme inhibition, akin to furanocoumarins .
- Compared to dihydro analogs (), the fully aromatic core of the target compound might improve planarity and interaction with biological targets.
Biological Activity
Overview
10-(1,3-benzodioxol-5-yl)-5H-benzo[c]furo[3,2-g]chromen-5-one is a complex organic compound notable for its structural fusion of benzodioxole and benzofurochromenone. This compound has garnered significant attention in medicinal chemistry and pharmacology due to its potential biological activities, particularly in anticancer research and interactions with biological macromolecules.
- Molecular Formula : C22H12O5
- IUPAC Name : this compound
- CAS Number : 374760-18-6
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may inhibit certain enzymes or bind to cellular receptors, leading to effects such as:
- Cell Cycle Arrest : The compound can induce cell cycle arrest in cancer cells, preventing their proliferation.
- Apoptosis : It has been shown to trigger apoptosis (programmed cell death) in various cancer cell lines.
Anticancer Properties
Several studies have investigated the anticancer properties of this compound. For instance:
- Study on Breast Cancer Cells :
- Study on Colon Cancer Cells :
Antioxidant Activity
Additionally, the compound exhibits antioxidant properties that may contribute to its therapeutic potential:
- DPPH Radical Scavenging Assay : Showed a scavenging activity of 65% at a concentration of 50 µg/mL, suggesting its role in mitigating oxidative stress .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1,3-Benzodioxole | Structure | Moderate antioxidant; lacks anticancer activity |
| Benzofurochromenone Derivatives | Structure | Varies; some show anticancer properties but differ in potency |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 10-(1,3-benzodioxol-5-yl)-5H-benzo[c]furo[3,2-g]chromen-5-one, and what key purification methods are employed?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with functionalization of the benzodioxol moiety followed by cyclization to form the fused furochromenone core. Key steps include Ullmann coupling or Suzuki-Miyaura cross-coupling to introduce the benzodioxol substituent . Purification often employs gradient elution via HPLC (for resolving structural isomers) and recrystallization using mixed solvents (e.g., dichloromethane/hexane) to achieve >95% purity. Monitoring via TLC (silica gel, ethyl acetate/hexane 3:7) is critical for intermediate validation .
Q. How is the compound characterized structurally, and what spectroscopic techniques are standard?
- Methodological Answer : Structural confirmation requires 1H/13C NMR (δ 6.8–7.5 ppm for aromatic protons; δ 100–160 ppm for carbonyl and furan carbons) and FT-IR (C=O stretch at ~1650 cm⁻¹, benzodioxol C-O-C at ~1250 cm⁻¹) . High-resolution mass spectrometry (HRMS) is used to confirm molecular weight (e.g., [M+H]+ m/z 368.1052 for C22H14O6). Single-crystal X-ray diffraction is recommended for resolving ambiguities in fused-ring systems .
Q. What are the primary biological activities reported for this compound class?
- Methodological Answer : Furochromenones with benzodioxol substituents exhibit antioxidant (IC50 ~10–50 μM in DPPH assays) and anticancer activity (e.g., IC50 15–30 μM against HeLa cells via apoptosis induction). Antimicrobial testing follows CLSI guidelines, with MIC values typically ≤50 μg/mL for Gram-positive bacteria .
Advanced Research Questions
Q. How can synthetic yields be optimized for the benzodioxol-furochromenone core under varying catalytic conditions?
- Methodological Answer : Optimize palladium catalysts (e.g., Pd(OAc)2 with SPhos ligand) for cross-coupling steps, achieving yields >75% at 80–100°C in DMF . Screen base additives (e.g., K2CO3 vs. Cs2CO3) to mitigate side reactions. Solvent polarity (toluene > DMSO) influences cyclization efficiency .
Q. How to resolve contradictions in reported biological activity data across structurally similar analogs?
- Methodological Answer : Conduct meta-analysis of substituent effects:
| Substituent Position | Activity Trend (IC50) | Source |
|---|---|---|
| 4-Methoxy (C-10) | Anticancer ↓ 30% | |
| 4-Chloro (C-10) | Antiviral ↑ 2-fold | |
| Differences arise from electron-withdrawing vs. donating groups altering target binding (e.g., Topo I inhibition). Validate via dose-response curves and kinetic assays . |
Q. What experimental designs are recommended for elucidating the mechanism of action in cancer models?
- Methodological Answer : Use RNA-seq to identify dysregulated pathways (e.g., p53/Bcl-2 in apoptosis) and molecular docking (AutoDock Vina) to predict interactions with kinases (e.g., EGFR; binding energy ≤−8.5 kcal/mol) . Pair with siRNA knockdown of putative targets (e.g., PARP-1) to confirm functional relevance .
Q. How to assess stability and decomposition pathways under physiological conditions?
- Methodological Answer : Perform accelerated stability testing (40°C/75% RH for 6 months) with HPLC-MS to detect degradation products (e.g., hydrolyzed benzodioxol forming catechol derivatives). pH-dependent studies (pH 2–9) reveal susceptibility to acid-catalyzed ring-opening .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
